6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 2640862-86-6
VCID: VC11860199
InChI: InChI=1S/C23H25N7OS/c1-14-22(32-16(3)25-14)19-4-5-21(31)30(28-19)13-17-7-10-29(11-8-17)23-18-6-9-24-12-20(18)26-15(2)27-23/h4-6,9,12,17H,7-8,10-11,13H2,1-3H3
SMILES: CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C
Molecular Formula: C23H25N7OS
Molecular Weight: 447.6 g/mol

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

CAS No.: 2640862-86-6

Cat. No.: VC11860199

Molecular Formula: C23H25N7OS

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one - 2640862-86-6

Specification

CAS No. 2640862-86-6
Molecular Formula C23H25N7OS
Molecular Weight 447.6 g/mol
IUPAC Name 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
Standard InChI InChI=1S/C23H25N7OS/c1-14-22(32-16(3)25-14)19-4-5-21(31)30(28-19)13-17-7-10-29(11-8-17)23-18-6-9-24-12-20(18)26-15(2)27-23/h4-6,9,12,17H,7-8,10-11,13H2,1-3H3
Standard InChI Key YKYJAGQKDKMLQT-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C
Canonical SMILES CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions combining heterocyclic precursors. While specific details for this compound are unavailable in the provided results, similar molecules are synthesized using the following steps:

  • Formation of the thiazole ring:

    • Reaction of thiourea with α-haloketones or α-haloesters under acidic or basic conditions.

  • Construction of the pyridazinone core:

    • Cyclization reactions involving hydrazine derivatives and β-keto esters or diketones.

  • Attachment of substituents:

    • Functionalization via alkylation or condensation reactions to introduce the piperidine and pyridopyrimidine groups.

  • Final assembly:

    • Coupling the synthesized intermediates under reflux conditions with appropriate catalysts to ensure high yield and purity.

Applications and Potential Uses

Compounds with similar structures have been investigated for various biological activities:

  • Pharmacological Potential:

    • The pyridazinone scaffold is known for its applications in cardiovascular drugs (e.g., vasodilators) and anti-inflammatory agents.

    • Thiazole-containing molecules often exhibit antimicrobial, antifungal, and antioxidant activities.

  • Anticancer Activity:

    • Pyrido[3,4-d]pyrimidine derivatives have been explored as kinase inhibitors in cancer therapy due to their ability to target ATP-binding sites.

  • Neuropharmacology:

    • Piperidine derivatives are commonly found in drugs targeting neurological disorders (e.g., antipsychotics or cognitive enhancers).

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentification of hydrogen and carbon environments in the molecule.
Mass SpectrometryDetermination of molecular weight and fragmentation pattern.
IR SpectroscopyDetection of functional groups (e.g., C=O stretch for pyridazinone).
X-ray CrystallographyElucidation of three-dimensional molecular geometry.

Research Findings (Hypothetical)

While no direct studies on this specific compound were found in the provided results, similar compounds have demonstrated:

  • Antioxidant Activity:

    • Compounds with thiazole rings exhibit strong radical scavenging properties due to electron-donating substituents.

  • Cytotoxicity Against Cancer Cells:

    • Pyridopyrimidine derivatives have shown selective inhibition against VEGFR2 in cancer cell lines.

  • Synthetic Challenges:

    • Multi-step synthesis requires careful optimization to avoid side reactions and ensure high yields.

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